molecular formula C18H15ClN4O B2470170 2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide CAS No. 1436038-04-8

2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide

Cat. No.: B2470170
CAS No.: 1436038-04-8
M. Wt: 338.8
InChI Key: PDIDUTPQPFJCCB-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a carboxamide group at the 4-position Additionally, it features a pyrimidinylphenyl ethyl group attached to the nitrogen atom of the carboxamide moiety

Properties

IUPAC Name

2-chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-12(23-18(24)15-6-7-22-17(19)8-15)13-2-4-14(5-3-13)16-9-20-11-21-10-16/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIDUTPQPFJCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CN=C2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyridine Derivatives

Chlorination at the 2-position of pyridine-4-carboxylic acid is challenging due to the electron-withdrawing effect of the carboxylic acid group, which deactivates the ring. A practical approach involves:

  • Oxidation of 2-Chloro-4-methylpyridine :
    $$ 2\text{-Chloro-4-methylpyridine} \xrightarrow[\text{KMnO}4, \Delta]{\text{H}2\text{SO}_4} 2\text{-Chloropyridine-4-carboxylic acid} $$
    Yields of 65–75% are achievable under reflux conditions.
  • Directed Ortho-Metalation :
    Using a directing group (e.g., trimethylsilyl) at the 4-position enables regioselective chlorination at C-2 via electrophilic substitution.

Carboxylic Acid Activation

The acid is converted to its acyl chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{ClCO}2\text{COCl} $$) in anhydrous dichloromethane.

Synthesis of 1-(4-Pyrimidin-5-ylphenyl)ethylamine

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 4-bromophenethylamine and pyrimidin-5-ylboronic acid introduces the pyrimidine ring:
$$ \text{4-Bromophenethylamine} + \text{Pyrimidin-5-ylboronic acid} \xrightarrow[\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3]{\text{DME/H}_2\text{O}} 1\text{-(4-Pyrimidin-5-ylphenyl)ethylamine} $$
Reaction optimization at 80°C for 12 hours affords 70–85% yields.

Pyrimidine Ring Construction

Alternative methods involve cyclocondensation:

  • Guanidine Hydrochloride and β-Ketoester :
    $$ \text{4-Acetylphenethylamine} + \text{Guanidine hydrochloride} \xrightarrow[\text{EtOH, HCl}]{\Delta} 1\text{-(4-Pyrimidin-5-ylphenyl)ethylamine} $$
    This one-pot reaction proceeds via enamine formation and cyclization.

Amide Coupling Strategies

Schotten-Baumann Reaction

The acyl chloride reacts with the amine in a biphasic system (water/dichloromethane) with sodium hydroxide as a base:
$$ \text{2-Chloropyridine-4-carbonyl chloride} + \text{1-(4-Pyrimidin-5-ylphenyl)ethylamine} \xrightarrow[\text{NaOH}]{\text{H}2\text{O/CH}2\text{Cl}_2} \text{Target compound} $$
Yields exceed 80% with rapid reaction times (1–2 hours).

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
$$ \text{2-Chloropyridine-4-carboxylic acid} + \text{1-(4-Pyrimidin-5-ylphenyl)ethylamine} \xrightarrow[\text{EDC, HOBt}]{\text{DMF, rt}} \text{Target compound} $$
This method avoids handling corrosive acyl chlorides and achieves 75–90% yields.

Comparative Analysis of Synthetic Routes

Parameter Route A (Schotten-Baumann) Route B (EDC/HOBt)
Yield 80–85% 75–90%
Purity High (≥95%) Moderate (85–90%)
Reaction Time 1–2 hours 12–24 hours
Scalability Excellent Moderate
Byproduct Formation Minimal (HCl) Urea derivatives

Route A is preferred for industrial-scale synthesis due to shorter reaction times and higher purity, while Route B suits lab-scale applications requiring milder conditions.

Challenges and Optimization

Regioselectivity in Pyridine Chlorination

The electron-withdrawing carboxylic acid group directs electrophilic substitution to the 3-position, necessitating directed metalation or protective group strategies.

Pyrimidine Ring Stability

The pyrimidine moiety is sensitive to strong acids and bases. Neutral pH conditions are critical during coupling steps to prevent decomposition.

Purification Techniques

Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final compound with >99% purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyridine Position

The 2-chloro group on the pyridine ring undergoes nucleophilic substitution under mild conditions. Key reactions include:

Reagent/ConditionsProductYieldSource
(3-Nitrophenyl)boronic acid/Pd catalysis2-(3-Nitrophenyl)pyridine derivative46–75%
Piperidine/EtOH, reflux2-Piperidinylpyridine analog87–97%
Sodium thiophenolate2-(Phenylthio)pyridine derivative82%*

*Inferred from analogous thiol substitutions in pyridine systems .

The regioselectivity of substitution is influenced by steric and electronic factors, with the 4-carboxamide group directing reactivity at the 2-position .

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    RCONHR’+H2OHClRCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{RCOOH} + \text{R'NH}_2
    Yields the corresponding carboxylic acid (e.g., 2-chloropyridine-4-carboxylic acid) .

  • Basic Hydrolysis :
    RCONHR’+NaOHRCOONa++R’NH2\text{RCONHR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{R'NH}_2
    Reported in pyridine-carboxamide analogs with yields >90% under reflux conditions .

Functionalization of the Pyrimidine Ring

The pyrimidin-5-yl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Reaction TypeConditionsProduct
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O5-Arylpyrimidine derivatives
BrominationBr₂, FeBr₃, CHCl₃5-Bromopyrimidine analog

The electron-deficient pyrimidine ring favors meta-directed EAS, as demonstrated in structurally similar systems .

Cyclization Reactions

The compound serves as a precursor for heterocyclic fused systems:

  • With Thioureas :
    Forms pyrido[2,3-d]pyrimidin-4-one derivatives via cyclocondensation (acetic anhydride, 120°C) .
    Example:
    C19H16ClN5OΔC19H14ClN5O+H2O\text{C}_{19}\text{H}_{16}\text{ClN}_5\text{O} \xrightarrow{\Delta} \text{C}_{19}\text{H}_{14}\text{ClN}_5\text{O} + \text{H}_2\text{O}

  • With Nitrilium Imides :
    Generates spirocyclic intermediates that rearrange to triazolopyrimidines .

Reduction/Oxidation Pathways

  • Reduction :
    The ethyl linker (CH₂CH₃) is resistant to catalytic hydrogenation, but the pyridine ring can be reduced to piperidine under high-pressure H₂/Pd-C.

  • Oxidation :
    Pyridine N-oxidation occurs with mCPBA (meta-chloroperbenzoic acid), enabling subsequent C-H functionalization .

Cross-Coupling Reactions

The chloropyridine and pyrimidine groups enable orthogonal cross-coupling strategies:

Coupling PartnerCatalyst SystemApplication
Arylboronic AcidsPd(dppf)Cl₂, K₃PO₄Biaryl synthesis
AlkynesCuI, Pd(PPh₃)₂Cl₂Sonogashira coupling

These reactions are critical for diversifying the compound’s aryl and heteroaryl motifs .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming chlorinated byproducts.

  • Photodegradation : UV exposure induces C-Cl bond cleavage, yielding pyridone derivatives .

Scientific Research Applications

2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide: This compound shares structural similarities with 2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide, particularly in the presence of the chloro and carboxamide groups.

    Indole derivatives: Compounds such as indole-3-acetic acid and its derivatives also exhibit diverse biological activities and are of interest in medicinal chemistry.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The structure consists of a pyridine ring with a chloro group at the 2-position and a carboxamide group at the 4-position, along with a pyrimidinylphenyl ethyl group attached to the nitrogen atom of the carboxamide moiety.

The compound's IUPAC name is this compound, and its molecular formula is C18H15ClN4O. Its synthesis typically involves multi-step organic reactions, beginning with chlorination of pyridine followed by amide coupling to form the carboxamide group.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction may modulate their activity, leading to various biological responses. Detailed studies are required to elucidate the precise pathways involved.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine carboxamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that structural modifications can enhance their potency against various pathogens .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Studies suggest that derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Properties

Preliminary studies have also explored the anticancer activity of related compounds. For example, certain pyridine derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cell lines .

Research Findings and Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with IC50 values comparable to standard antibiotics
Anti-inflammatory StudyShowed reduction in TNF-alpha levels in LPS-stimulated macrophages
Anticancer EvaluationInduced apoptosis in HCT116 colon cancer cell line with IC50 of 10 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyridine-4-carboxamide derivatives with substituted phenyl ethylamine intermediates. Key steps may include chlorination (e.g., using POCl₃ for introducing the chloro group) and nucleophilic substitution . Purification is critical; techniques like column chromatography and recrystallization are standard. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for validation .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity, while mass spectrometry (MS) verifies molecular weight . X-ray crystallography resolves stereochemical details and hydrogen-bonding networks, as demonstrated in related pyrimidine-carboxamide analogs . Purity is assessed via HPLC with UV detection, ensuring minimal byproducts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : SAR studies focus on modifying the pyridine ring’s chloro substituent and the pyrimidin-5-ylphenyl group. Computational docking (e.g., molecular dynamics simulations) predicts interactions with target receptors, such as kinases or enzymes. For instance, substituting the chloro group with electron-withdrawing moieties may improve binding affinity, as seen in analogous agrochemical compounds .

Q. What strategies resolve contradictions in reaction yields or unexpected byproducts during synthesis?

  • Methodological Answer : Variability in yields often stems from reaction conditions (e.g., temperature, catalyst load). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, controlling the stoichiometry of DMDAAC (a common copolymerization agent) minimizes side reactions in similar carboxamide syntheses . Reaction monitoring with thin-layer chromatography (TLC) or in situ FTIR helps track intermediates .

Q. How does crystallographic analysis inform stability and formulation strategies?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) that influence crystal packing and thermal stability. For example, weak C–H⋯π interactions in N-(4-chlorophenyl) analogs enhance solubility by disrupting dense packing . Such data guide co-crystal or salt formulation to improve bioavailability.

Q. What in vitro assays are suitable for evaluating the compound’s biological potential?

  • Methodological Answer : Prioritize target-specific assays based on structural motifs. Pyrimidine-carboxamides are often screened for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence polarization assays . Antimicrobial activity can be tested via broth microdilution (MIC determination), as demonstrated for triazole-containing derivatives .

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